[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride typically involves multiple steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenylmethoxyethyl group: This step often involves nucleophilic substitution reactions.
Introduction of the amino acid moiety: This can be done through peptide coupling reactions.
Final assembly and purification: The compound is then purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyethyl group.
Reduction: Reduction reactions can occur at the triazolopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino acid moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s potential biological activity makes it a candidate for drug development. It can be used in studies to understand its effects on biological systems.
Medicine
In medicine, the compound’s therapeutic potential can be explored. It may have applications in the treatment of various diseases, particularly those involving the central nervous system.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine core and have similar biological activities.
Phenylmethoxyethyl derivatives: These compounds share the phenylmethoxyethyl group and can have similar chemical reactivity.
Uniqueness
The uniqueness of [3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride lies in its combination of functional groups, which gives it a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H33Cl2N7O5 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride |
InChI |
InChI=1S/C24H31N7O5.2ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);2*1H/t18-;;/m1../s1 |
InChI Key |
LYVQQKKDBUZUGQ-JPKZNVRTSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.